3-(4-Chloro-3-fluorophenyl)thiophene
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Overview
Description
3-(4-Chloro-3-fluorophenyl)thiophene: is a heterocyclic compound that contains a thiophene ring substituted with a 4-chloro-3-fluorophenyl group. Thiophenes are sulfur-containing five-membered aromatic rings, and their derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 3-(4-Chloro-3-fluorophenyl)thiophene may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl ring or the thiophene ring itself.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry: 3-(4-Chloro-3-fluorophenyl)thiophene is used as a building block in organic synthesis.
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as bioactive compounds. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, thiophene derivatives can inhibit enzymes involved in inflammation or cancer progression . The exact molecular pathways and targets can vary based on the specific derivative and its functional groups.
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)thiophene
- 3-(4-Nitrophenyl)thiophene
- 3-(4-Cyanophenyl)thiophene
Comparison: 3-(4-Chloro-3-fluorophenyl)thiophene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, electronic properties, and biological activity. Compared to other similar compounds, the dual halogenation may enhance its potential as a bioactive molecule or its performance in electronic applications .
Properties
Molecular Formula |
C10H6ClFS |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H6ClFS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6H |
InChI Key |
BESZTLMZJCIIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)Cl |
Origin of Product |
United States |
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